Cas no 106498-32-2 ((S)-b-Isopropylphenethylamine)

(S)-b-Isopropylphenethylamine structure
(S)-b-Isopropylphenethylamine structure
Product Name:(S)-b-Isopropylphenethylamine
Numero CAS:106498-32-2
MF:C11H17N
MW:163.259382963181
MDL:MFCD16620484
CID:62621
PubChem ID:10176271
Update Time:2024-11-03

(S)-b-Isopropylphenethylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-3-Methyl-2-phenylbutylamine
    • S-PBA
    • (S)-β-Isopropylphenethylamine
    • (S)-Beta-Isopropylphenethylamine
    • BENZENEETHANAMINE, B-(1-METHYLETHYL)-, (BS)-
    • (S)-
    • A-Isopropylphenethylamine
    • (S)-PBA
    • VDMAQVANUGNDOM-NSHDSACASA-N
    • (+)-2-Phenyl-3-methylbutylamine
    • FCH1188371
    • (S)-(+)-3-methyl-2-phenylbutylamine
    • (
    • AS)-
    • A-(1-Methylethyl)benzeneethanamine
    • 498M322
    • AS-60425
    • A1-01889
    • A11872
    • SCHEMBL5005843
    • (S)-3-methyl-2-phenylbutan-1-amine
    • (2S)-3-METHYL-2-PHENYLBUTAN-1-AMINE
    • CS-0363196
    • AKOS024258059
    • 106498-32-2
    • 67152-35-6
    • (R)-Beta-Isopropylphenethylamine
    • (S)-b-Isopropylphenethylamine
    • MDL: MFCD16620484
    • Inchi: 1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
    • Chiave InChI: VDMAQVANUGNDOM-NSHDSACASA-N
    • Sorrisi: NC[C@H](C1C=CC=CC=1)C(C)C

Proprietà calcolate

  • Massa esatta: 163.13600
  • Massa monoisotopica: 163.136099547g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 114
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 0.924
  • Punto di fusione: Not available
  • Punto di ebollizione: 236.3±9.0 °C at 760 mmHg
  • Punto di infiammabilità: 99.1±9.3 °C
  • PSA: 26.02000
  • LogP: 3.08520
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

(S)-b-Isopropylphenethylamine Informazioni sulla sicurezza

(S)-b-Isopropylphenethylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S907501-250mg
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
250mg
2,437.20 2021-05-17
TRC
I872880-1mg
(S)-b-Isopropylphenethylamine
106498-32-2
1mg
$ 184.00 2023-09-07
TRC
I872880-5mg
(S)-b-Isopropylphenethylamine
106498-32-2
5mg
$ 844.00 2023-09-07
TRC
I872880-10mg
(S)-b-Isopropylphenethylamine
106498-32-2
10mg
$ 1477.00 2023-09-07
eNovation Chemicals LLC
D760857-250mg
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
250mg
$150 2024-06-07
eNovation Chemicals LLC
D760857-1g
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
1g
$260 2024-06-07
eNovation Chemicals LLC
D760857-5g
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
5g
$755 2024-06-07
Key Organics Ltd
AS-60425-100MG
(2S)-3-methyl-2-phenylbutan-1-amine
106498-32-2 >95%
100mg
£121.40 2025-02-09
Key Organics Ltd
AS-60425-250MG
(2S)-3-methyl-2-phenylbutan-1-amine
106498-32-2 >95%
0.25g
£212.00 2023-06-14
Key Organics Ltd
AS-60425-1G
(2S)-3-methyl-2-phenylbutan-1-amine
106498-32-2 >95%
1g
£352.00 2025-02-09

(S)-b-Isopropylphenethylamine Metodo di produzione

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso